Dichloroisooctylmethylsilane

Description

Dichlorodimethylsilane (DCDMS), also known as dimethyldichlorosilane (CAS 75-78-5), is a key organosilicon compound with the molecular formula Cl₂Si(CH₃)₂. It is widely used as a precursor in silicone polymer production, surface modification, and hydrophobic coatings . DCDMS reacts readily with water or alcohols to form siloxane bonds, enabling its role in creating cross-linked silicone networks. Its hazards include corrosive properties and the release of hydrochloric acid upon hydrolysis.

Properties

CAS No. |

93776-41-1 |

|---|---|

Molecular Formula |

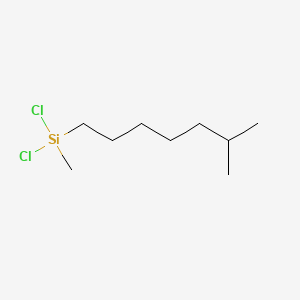

C9H20Cl2Si |

Molecular Weight |

227.24 g/mol |

IUPAC Name |

dichloro-methyl-(6-methylheptyl)silane |

InChI |

InChI=1S/C9H20Cl2Si/c1-9(2)7-5-4-6-8-12(3,10)11/h9H,4-8H2,1-3H3 |

InChI Key |

SSYYXZJVJKFKRV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCC[Si](C)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloroisooctylmethylsilane can be synthesized through the reaction of isooctylmagnesium bromide with methyltrichlorosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures to control the exothermic nature of the process.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the compound. The reaction conditions are carefully monitored to maintain the desired temperature and pressure.

Chemical Reactions Analysis

Types of Reactions: Dichloroisooctylmethylsilane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other groups, such as alkoxy or amino groups, through nucleophilic substitution reactions.

Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes or alkynes, leading to the formation of organosilicon compounds.

Reduction Reactions: this compound can be reduced to form silanes with fewer chlorine atoms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alcohols or amines are used under basic conditions.

Hydrosilylation: Catalysts like platinum or rhodium complexes are employed under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products:

Substitution Reactions: Isooctylmethoxysilane or isooctylaminosilane.

Hydrosilylation: Isooctylmethylsilane derivatives.

Reduction: Isooctylmethylsilane.

Scientific Research Applications

Chemical Properties and Reactions

Dichloroisooctylmethylsilane undergoes several chemical reactions, making it versatile for different applications:

- Substitution Reactions: The chlorine atoms can be replaced by other groups (e.g., alkoxy or amino groups) through nucleophilic substitution.

- Hydrosilylation: It can react with alkenes or alkynes to form organosilicon compounds.

- Reduction Reactions: The compound can be reduced to yield silanes with fewer chlorine atoms.

Common Reagents and Conditions

- Nucleophilic Substitution: Alcohols or amines are typically used under basic conditions.

- Hydrosilylation: Catalysts such as platinum or rhodium complexes are employed under mild conditions.

- Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent under anhydrous conditions.

Major Products Formed

- From Substitution Reactions: Isooctylmethoxysilane or isooctylaminosilane.

- From Hydrosilylation: Isooctylmethylsilane derivatives.

- From Reduction: Isooctylmethylsilane.

Scientific Research Applications

This compound has a broad range of applications across various scientific fields:

Chemistry

In chemistry, it serves as a precursor for synthesizing various organosilicon compounds that are crucial in materials science and catalysis. Its ability to form stable bonds with substrates makes it valuable for developing new materials.

Biology

The compound is utilized in the modification of biomolecules, enhancing their stability and functionality. This application is particularly relevant in drug delivery systems where biocompatibility and stability are critical.

Medicine

This compound is explored for its potential in drug delivery systems. Its ability to form stable silicon-based carriers can facilitate targeted delivery of therapeutic agents.

Industry

In industrial applications, this compound is significant in producing silicone polymers and resins, which find use in coatings, adhesives, and sealants. These materials benefit from the unique properties imparted by the isooctyl group, such as enhanced hydrophobicity.

Case Study 1: Drug Delivery Systems

Research has demonstrated that this compound can be used to create silicon-based carriers that improve the stability of drugs. A study indicated that modifications using this compound resulted in enhanced drug solubility and bioavailability, making it a promising candidate for pharmaceutical applications.

Case Study 2: Material Science Applications

In material science, this compound has been employed to synthesize silicone-based coatings that exhibit superior water repellency and durability. A comparative analysis showed that surfaces treated with this compound had significantly lower water contact angles compared to untreated surfaces, highlighting its effectiveness in enhancing material properties.

Mechanism of Action

The mechanism of action of dichloroisooctylmethylsilane involves its ability to form stable bonds with various substrates The silicon atom in the compound can form strong covalent bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares DCDMS with structurally related chlorosilanes:

Research Findings and Industrial Relevance

Recent studies highlight DCDMS’s role in hybrid material synthesis, where its dual methyl groups facilitate controlled cross-linking . In contrast, phenyl-substituted analogs (e.g., dichloromethylphenylsilane) are favored in aerospace silicones due to their thermal stability up to 300°C . Regulatory gaps in exposure limits for DCDMS underscore the need for updated guidelines, as emphasized in occupational safety reports .

Biological Activity

Dichloroisooctylmethylsilane (DCOMS) is a silane compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by research findings and data tables.

This compound is characterized by the presence of two chlorine atoms and an octyl group attached to a silicon atom. Its chemical structure allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry and materials science.

Mechanisms of Biological Activity

Research indicates that silanes, including DCOMS, can influence biological systems through several mechanisms:

- Lipophilicity : The presence of long hydrophobic chains enhances the lipophilicity of compounds, improving their ability to penetrate biological membranes and thus potentially increasing their bioavailability .

- Formation of Silanol Groups : Upon hydrolysis, DCOMS can form silanol groups that may interact with proteins and enzymes, altering their activity .

- Antimicrobial Properties : Silanes have been shown to possess antimicrobial properties, which may be attributed to their ability to disrupt microbial cell membranes .

Biological Activity Data

The following table summarizes key biological activities associated with DCOMS and related silane compounds:

Case Study 1: Antimicrobial Efficacy

A study demonstrated that DCOMS exhibited significant antimicrobial activity against various pathogens. The compound was effective in reducing the viability of Staphylococcus aureus and Escherichia coli in vitro. The mechanism was linked to membrane disruption, which is a common feature among silane compounds.

Case Study 2: Antitumor Activity

In another investigation, DCOMS was evaluated for its cytotoxic effects on cancer cell lines. Results indicated that treatment with DCOMS led to a dose-dependent decrease in cell viability in human prostate cancer cells (PC3), suggesting potential as an anticancer agent. The study highlighted the importance of the compound's lipophilicity in enhancing cellular uptake .

Research Findings

Recent literature emphasizes the versatility of silanes in drug development:

- Silicon's Role in Drug Design : Silicon-containing compounds are increasingly recognized for their unique pharmacological profiles. The incorporation of silicon can enhance the metabolic stability and tissue distribution of drugs .

- Computational Studies : Advances in computational chemistry have facilitated the design of silicon-based drugs by predicting their interactions with biological targets, thereby optimizing their efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.